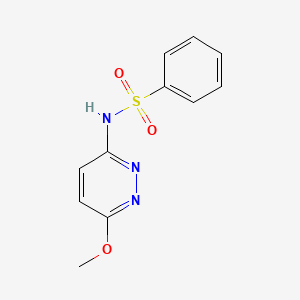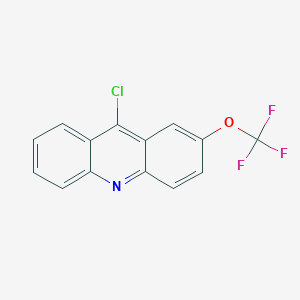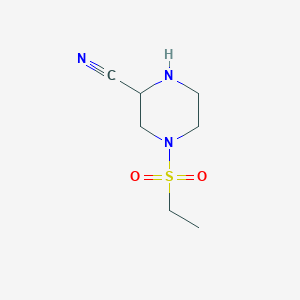
4-(Ethylsulfonyl)piperazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylsulfonyl)piperazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a piperazine ring substituted with an ethylsulfonyl group and a carbonitrile group. Compounds with piperazine rings are widely used in medicinal chemistry due to their biological activity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfonyl)piperazine-2-carbonitrile typically involves the reaction of piperazine derivatives with ethylsulfonyl chloride and cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. Automated flow preparation methods can be employed to streamline the synthesis process, reducing the need for manual intervention and increasing efficiency .
化学反応の分析
Types of Reactions: 4-(Ethylsulfonyl)piperazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
4-(Ethylsulfonyl)piperazine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-(Ethylsulfonyl)piperazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds and other interactions with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Piperazine-2-carboxamide: Used in the treatment of tuberculosis.
N-Boc piperazine derivatives: Serve as intermediates in the synthesis of various organic compounds.
Thiophene derivatives: Known for their biological activities and applications in medicinal chemistry.
Uniqueness: 4-(Ethylsulfonyl)piperazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H13N3O2S |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
4-ethylsulfonylpiperazine-2-carbonitrile |
InChI |
InChI=1S/C7H13N3O2S/c1-2-13(11,12)10-4-3-9-7(5-8)6-10/h7,9H,2-4,6H2,1H3 |
InChIキー |
WQUHVOZBEJEBQQ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N1CCNC(C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


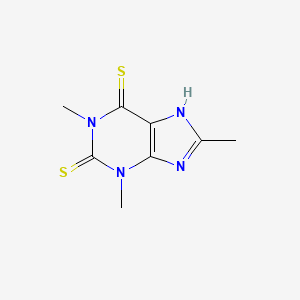
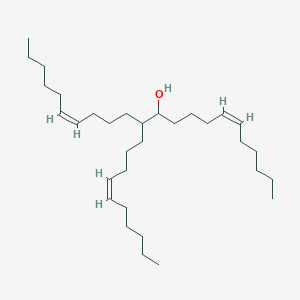
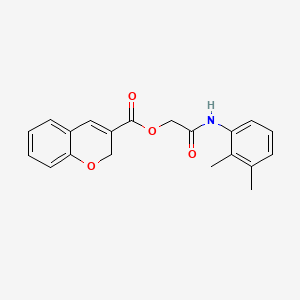
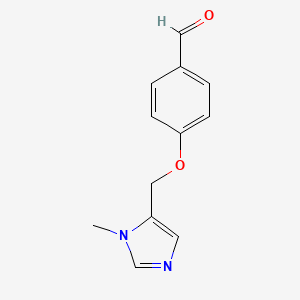

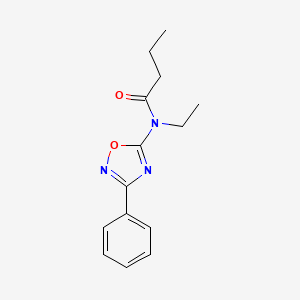
![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)

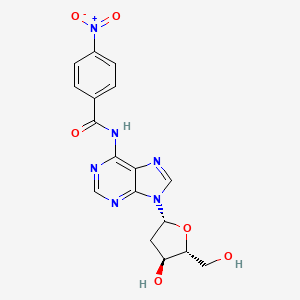
![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936725.png)
![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)
